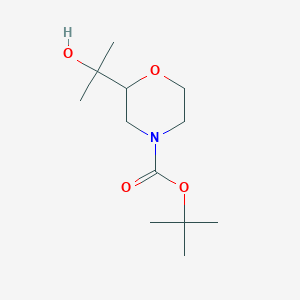
Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, also known as TBCM, is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. TBCM has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In
Aplicaciones Científicas De Investigación
Cardioprotection and Ischemic Heart Disease Treatment :
- Cheng et al. (2006) discovered potent malonyl-CoA decarboxylase inhibitors, including compounds related to tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, demonstrating significant potential in treating ischemic heart diseases by improving cardiac efficiency and function in a rat heart global ischemia/reperfusion model (Cheng et al., 2006).
Synthesis of Novel Morpholine Derivatives :
- D’hooghe et al. (2006) explored the synthesis of novel morpholine derivatives, including tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, emphasizing their potential applications in various chemical synthesis processes (D’hooghe et al., 2006).
Kinase Inhibition for Autoimmune Disease Treatment :
- Regan et al. (2003) reported on the role of tert-butyl group-containing compounds, like tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, in inhibiting p38alpha MAP kinase, with potential applications in treating autoimmune diseases (Regan et al., 2003).
Thermochromic Properties and Chemical Synthesis :
- Komissarov et al. (1991) studied the thermochromic properties of compounds related to tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, showing their potential in developing materials with temperature-sensitive color-changing properties (Komissarov et al., 1991).
Applications in Solid-Phase Synthesis :
- Beech et al. (2001) discussed the use of tert-butyl esters like tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate in solid-phase synthesis, demonstrating their utility in facilitating nucleophilic chemistry (Beech et al., 2001).
Propiedades
IUPAC Name |
tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAMMHUWFRKYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

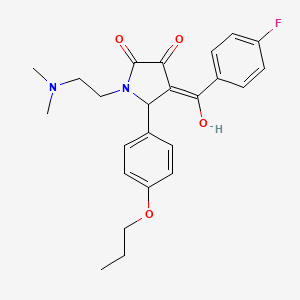
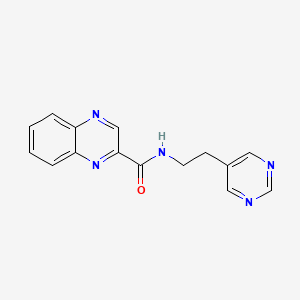
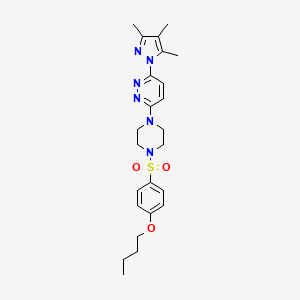
![N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446785.png)
![(1-Methylsulfonylpiperidin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2446786.png)
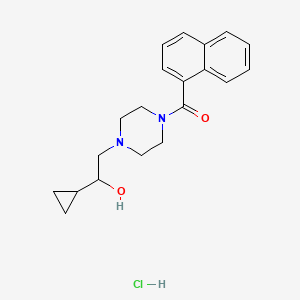
![6,7-dimethyl-3-(2-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2446789.png)
![Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2446790.png)
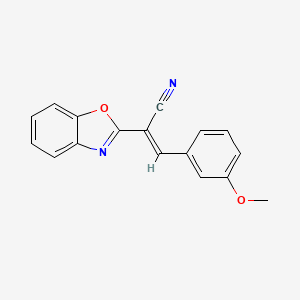
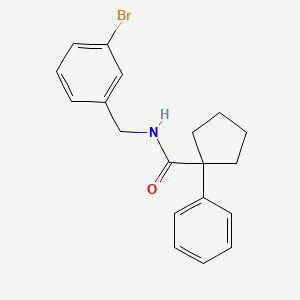
![ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[(2,4-dichlorophenyl)carbamoylamino]prop-2-enoate](/img/structure/B2446796.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446797.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2446798.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2446799.png)